molecular formula C7H8FNO B8364253 3-Pyridinol, 5-ethyl-6-fluoro-

3-Pyridinol, 5-ethyl-6-fluoro-

Cat. No.: B8364253
M. Wt: 141.14 g/mol
InChI Key: AFCDGMDDDZLUGT-UHFFFAOYSA-N
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Description

3-Pyridinol, 5-ethyl-6-fluoro- is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Chemical Reactions Analysis

Types of Reactions

3-Pyridinol, 5-ethyl-6-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Ammonia, thiols, organometallic reagents

Major Products Formed

    Oxidation: 3-Ethyl-2-fluoro-5-pyridone

    Reduction: 3-Ethyl-5-hydroxypyridine

    Substitution: 3-Ethyl-2-amino-5-hydroxypyridine, 3-Ethyl-2-thio-5-hydroxypyridine

Mechanism of Action

The mechanism of action of 3-Pyridinol, 5-ethyl-6-fluoro- in biological systems is primarily influenced by the presence of the fluorine atom, which can enhance binding affinity to target proteins and enzymes. The hydroxyl group can form hydrogen bonds with active site residues, while the ethyl group can contribute to hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-hydroxypyridine
  • 3-Ethyl-4-fluoropyridine
  • 2-Fluoro-5-hydroxypyridine

Uniqueness

3-Pyridinol, 5-ethyl-6-fluoro- is unique due to the specific positioning of the ethyl, fluoro, and hydroxyl groups on the pyridine ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to other fluorinated pyridines .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

5-ethyl-6-fluoropyridin-3-ol

InChI

InChI=1S/C7H8FNO/c1-2-5-3-6(10)4-9-7(5)8/h3-4,10H,2H2,1H3

InChI Key

AFCDGMDDDZLUGT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of the 5-acetoxy-3-ethyl-2-fluoropyridine from Step 126e above (2.22 g, 12.1 mmol) in MeOH (50 mL) was added K2CO3 (0.84 g, 6.10 mmol). The reaction mixture was allowed to stir at room temperature 24 h. The solvent was evaporated and the residue was diluted with Et2O (100 mL) and water (100 mL). The phases were separated and the aqueous phase was neutralized (pH 7) by the addition of 1 N aqueous HCl, and extracted with diethyl ether (2×100 mL). The combined ethereal extracts were washed with brine (50 mL), dried (MgSO4), and the solvent evaporated. The crude product was purified by column chromatography (silica gel; EtOAc/hexane, 4:6) to afford the desired material as an off-white solid (1.18 g, 69%): 1H NMR (CDCl3, 300 MHz) δ 1.24 (t, J=7.5 Hz, 3H), 2.63 (q, J=7.5 Hz, 2H), 7.24 (dd, J=2.0, 5.0 Hz, 1H), 7.62 (m, 1H); MS (CI/NH3) m/z 142 (M+H)+, 159 (M+NH4)+.
Name
5-acetoxy-3-ethyl-2-fluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
69%

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